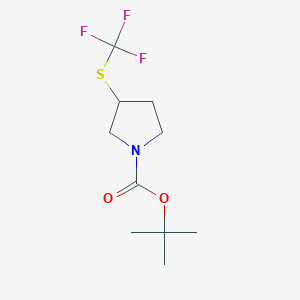

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1206524-36-8

Cat. No.: VC11716493

Molecular Formula: C10H16F3NO2S

Molecular Weight: 271.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206524-36-8 |

|---|---|

| Molecular Formula | C10H16F3NO2S |

| Molecular Weight | 271.30 g/mol |

| IUPAC Name | tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3 |

| Standard InChI Key | AKWVMFWEMXOIKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F |

Introduction

Chemical Identity and Structural Features

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester belongs to the class of N-protected pyrrolidine derivatives. The pyrrolidine ring, a five-membered saturated heterocycle, serves as a rigid scaffold that enhances conformational stability in bioactive molecules . The tert-butyloxycarbonyl (Boc) group at the 1-position is a widely used protecting group for amines, offering stability under basic conditions and ease of removal under acidic conditions . The 3-position substitution with a trifluoromethylsulfanyl (–SCF₃) group introduces both lipophilic and electron-withdrawing characteristics, which can influence metabolic stability and target binding .

The molecular formula of this compound is inferred as C₁₁H₁₇F₃NO₂S, derived from the pyrrolidine backbone (C₄H₈N), the Boc group (C₅H₉O₂), and the trifluoromethylsulfanyl moiety (CF₃S). This aligns with structurally related compounds, such as 3-(pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (C₁₅H₂₂N₂O₂S, MW 294.4) , adjusted for the absence of a pyridine ring and the inclusion of fluorine atoms.

Structural and Physicochemical Properties

The tert-butyl ester and trifluoromethylsulfanyl group confer distinct properties to the molecule:

X-ray crystallography of analogous compounds, such as 3-(pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, reveals chair-like pyrrolidine conformations with substituents in equatorial orientations . The –SCF₃ group’s electronegativity may polarize adjacent bonds, affecting reactivity and intermolecular interactions.

Applications in Drug Discovery and Development

Bioisosteric Replacement

The trifluoromethylsulfanyl group serves as a bioisostere for tert-butyl and other lipophilic moieties. Studies on trifluoromethyl-cyclobutane analogues demonstrate preserved bioactivity with improved metabolic profiles . For example, replacing tert-butyl with 1-trifluoromethyl-cyclobutyl in agrochemicals enhanced resistance to cytochrome P450-mediated clearance .

Role in Medicinal Chemistry

Pyrrolidine derivatives are prevalent in FDA-approved drugs, such as the JAK inhibitor tofacitinib. The –SCF₃ group’s electron-withdrawing nature may modulate target binding, as seen in sulfonamide-containing kinase inhibitors . Additionally, the Boc group enables selective deprotection for further derivatization, making this compound a versatile intermediate .

Case Study: Antiviral Agents

Trifluoromethylthioether-containing compounds exhibit potent antiviral activity. For instance, derivatives resembling (S)-3-carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester have shown inhibition of SARS-CoV-2 main protease . The –SCF₃ group’s hydrophobicity may enhance membrane permeability, a critical factor in antiviral efficacy.

Challenges and Future Directions

Despite its promise, the synthesis of 3-trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester faces challenges:

-

Regioselectivity: Ensuring precise substitution at the 3-position requires optimized reaction conditions.

-

Stereocontrol: Asymmetric synthesis methods must be refined to avoid racemization.

-

Scalability: Gram-to-kilogram scale production demands cost-effective fluorination reagents.

Future research should explore catalytic fluorination techniques and computational modeling to predict bioactivity. Collaborative efforts between academia and industry, as seen in the development of trifluoromethyl-cyclobutane building blocks , will accelerate the adoption of this compound in drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume